3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
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Overview
Description
3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as BTPD, is a chemical compound that has shown promising results in scientific research. BTPD is a member of the pyrrolidinedione family of compounds, which have been studied extensively for their potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways within the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways within the cell. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells. This makes it a promising candidate for further research as a potential anti-cancer agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. One area of research is to further investigate its mechanism of action in order to optimize its use as an anti-cancer agent. Another area of research is to explore its potential use in the treatment of other diseases, such as inflammation and oxidative stress. Additionally, research can be conducted to optimize the synthesis of this compound to increase its yield and purity.
Synthesis Methods
The synthesis of 3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-mercaptobenzothiazole in the presence of a base catalyst. This reaction produces the intermediate 3-(2-mercaptobenzothiazolyl)-2-(trifluoromethyl)benzaldehyde. The intermediate is then reacted with succinic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic benefits. One area of research is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S2/c19-18(20,21)10-5-1-3-7-12(10)23-15(24)9-14(16(23)25)27-17-22-11-6-2-4-8-13(11)26-17/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOOLLWTNUNTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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